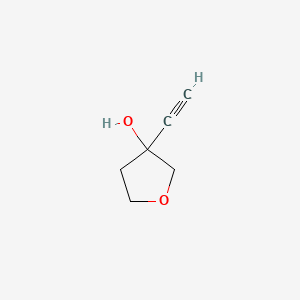
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase known as cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division and proliferation.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the use of trifluoroacetylation and cyclocondensation reactions. This research underscores the compound's relevance in synthesizing fluorine-containing pyrimidinones, which are of interest for their unique chemical properties and potential biological activities (Bonacorso et al., 2003).
- Another study explored the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives, emphasizing the role of triple hydrogen bonding in molecular sensing applications. This work highlights the compound's utility in developing molecular sensors based on conformational and tautomeric changes (Kwiatkowski et al., 2019).
Pharmacological Implications
- Research on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase inhibitors related to the compound structure showed significant insights into drug design and development for treating type 2 diabetes. The study provided detailed pathways of metabolism and highlighted the importance of hydroxylation and glucuronidation processes (Sharma et al., 2012).
- A synthetic approach using β-cyclodextrin as an inverse phase-transfer catalyst for the preparation of Urapidil underscores the potential of the compound's framework in synthesizing therapeutic agents. This methodology highlights the efficiency and purity achieved in drug synthesis, contributing to the field of pharmaceutical manufacturing (Li et al., 2012).
Material Science and Chemistry
- Studies on the modification of urea-based TRPV1 antagonists, where the pyrimidine ring replaces the pyridine ring, illustrate the compound's significance in developing new chemical entities with improved pharmacological profiles. This research is crucial for designing compounds with better efficacy and reduced side effects (Nie et al., 2020).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-28-14-5-3-2-4-13(14)25-17(27)24-12-6-8-26(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWUTPUWRXUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)



![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)



![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)
![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)